Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate

Description

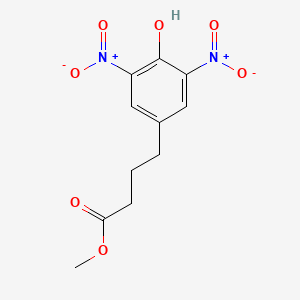

Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate is an aromatic ester featuring a phenyl ring substituted with a hydroxyl group and two nitro groups at the 3,5-positions, linked to a methyl butanoate chain. The hydroxyl and nitro groups contribute to its polarity and acidity, while the ester group offers sites for further functionalization (e.g., hydrolysis or transesterification).

Properties

CAS No. |

2901082-53-7 |

|---|---|

Molecular Formula |

C11H12N2O7 |

Molecular Weight |

284.22 g/mol |

IUPAC Name |

methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate |

InChI |

InChI=1S/C11H12N2O7/c1-20-10(14)4-2-3-7-5-8(12(16)17)11(15)9(6-7)13(18)19/h5-6,15H,2-4H2,1H3 |

InChI Key |

VGFCPNWNRDSCKL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate typically involves the esterification of 4-(4-hydroxy-3,5-dinitrophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester functional group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding 4-(4-hydroxy-3,5-dinitrophenyl)butanoic acid .

-

Reaction Conditions : Acidic (e.g., H₃O⁺/H₂O) or basic (e.g., NaOH/H₂O) catalysis.

-

Products : Carboxylic acid derivative.

-

Inferred Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, cleaving the ester bond .

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺/H₂O, elevated temp | 4-(4-hydroxy-3,5-dinitrophenyl)butanoic acid |

| Basic Hydrolysis | NaOH/H₂O, reflux | Sodium salt of the carboxylic acid |

Nitro Group Reduction

The nitro groups (-NO₂) on the aromatic ring can undergo reduction to form amino (-NH₂) groups.

-

Reaction Conditions : Catalytic hydrogenation (e.g., H₂/Pd) or chemical reduction (e.g., Fe/HCl).

-

Products : 4-(4-hydroxy-3,5-diaminophenyl)butanoate .

-

Challenges : Multiple nitro groups may require selective reduction or harsh conditions, potentially affecting the ester or hydroxy group .

| Reduction Method | Conditions | Products |

|---|---|---|

| Catalytic Hydrogenation | H₂/Pd, high pressure | Diamino derivative |

| Chemical Reduction | Fe/HCl, ethanol | Partial or complete reduction |

Electrophilic Substitution

The hydroxy group (-OH) on the aromatic ring is activating, directing electrophiles ortho/para, while nitro groups are deactivating and meta-directing.

-

Reaction Conditions : Nitration, halogenation, or Friedel-Crafts acylation.

-

Products : Substituted derivatives (e.g., di-/tri-nitrophenylbutanoate).

-

Directing Effects : Conflicting effects may limit reactivity at specific positions .

| Substitution Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Additional nitro groups (if possible) |

| Halogenation | X₂/FeX₃ | Ortho/para halogenated derivatives |

Thermal Decomposition

Under high temperatures, the compound may undergo cleavage of the ester bond or degradation of nitro groups.

-

Reaction Conditions : Pyrolysis (e.g., ≥200°C).

-

Products : Volatile fragments (e.g., CO₂, NO₂, CH₃OH).

-

Inferred Mechanism : Homolytic bond cleavage or rearrangement .

| Decomposition Pathway | Conditions | Products |

|---|---|---|

| Ester Bond Cleavage | Elevated temp, vacuum | Butanoic acid + methanol |

| Nitro Group Degradation | High temp, O₂ | NO₂ release + charred residue |

Reaction Kinetics and Mechanisms

While no direct kinetic data exists for this compound, insights can be drawn from analogous systems:

-

Ester Hydrolysis : Rates depend on pH and temperature. Acidic conditions may accelerate hydrolysis by stabilizing the transition state .

-

Nitro Reduction : Catalyst choice (e.g., Pd vs. Fe) significantly affects selectivity and reaction speed. Nitro groups in electron-deficient environments (e.g., adjacent to nitro) may resist reduction .

-

Electrophilic Substitution : The hydroxy group’s activating effect may dominate, enabling substitution despite nitro groups’ deactivation .

Scientific Research Applications

Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate involves its interaction with specific molecular targets. The hydroxy and nitro groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring or ester chain. Below is a detailed comparison based on synthesis, physicochemical properties, and reactivity.

Key Structural Analogs

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) Structure: Phenyl ring with 3,4-dimethoxy groups instead of 4-hydroxy-3,5-dinitro substituents. Synthesis: Prepared via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol and sulfuric acid . Properties:

- Higher lipophilicity due to methoxy groups (electron-donating) compared to the nitro (electron-withdrawing) groups in the target compound.

- Lower acidity (pKa ~10–12 for methoxy-substituted phenols vs. pKa ~4–6 for nitro-substituted phenols).

4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095)

- Structure : Benzyl-protected hydroxyl groups on the phenyl ring and a hydroxyl-terminated alkyl chain.

- Relevance : Demonstrates the impact of protecting groups on solubility and reactivity. Benzyl ethers enhance stability during synthesis but require deprotection steps absent in the target compound .

Physicochemical Properties

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : Nitro groups in the target compound increase electrophilicity of the aromatic ring, making it more reactive toward nucleophilic substitution compared to methoxy-substituted analogs.

- Solubility: The target compound’s nitro and hydroxyl groups enhance polarity, favoring solubility in polar aprotic solvents (e.g., DMSO), whereas methoxy or benzyloxy analogs dissolve better in non-polar media.

Biological Activity

Methyl 4-(4-hydroxy-3,5-dinitrophenyl)butanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dinitrophenyl group, which is known for imparting various biological activities. The molecular formula is , and its structure includes a butanoate side chain connected to a hydroxyl-substituted dinitrobenzene moiety.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl groups on the aromatic ring contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Effects : Research indicates that derivatives of dinitrophenyl compounds exhibit antimicrobial properties against various pathogens, potentially making them useful in treating infections.

- Anticancer Potential : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.

Antioxidant Activity

A study evaluating similar compounds demonstrated significant antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests. For instance, compounds with analogous structures showed IC50 values ranging from 10 to 20 µg/mL, indicating strong radical scavenging capabilities .

Antimicrobial Activity

In vitro tests have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be effective at concentrations as low as 50 µg/mL against resistant strains .

Anticancer Studies

Case studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have indicated that this compound can significantly inhibit cell proliferation. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

These findings suggest its potential as a therapeutic agent in cancer treatment .

Case Studies

- Breast Cancer Treatment : A study highlighted the efficacy of this compound in reducing tumor size in murine models when administered at dosages corresponding to its IC50 values in vitro. The treated groups showed a significant decrease in tumor growth compared to control groups .

- Infection Control : Another case study focused on the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated a reduction in bacterial load in infected mice models, supporting its use as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.